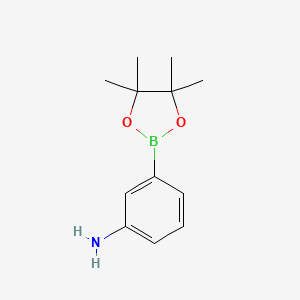

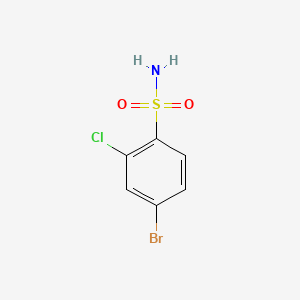

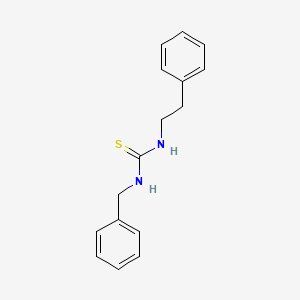

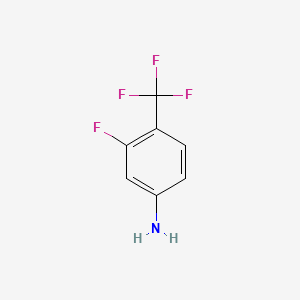

![molecular formula C15H17N B1270857 Bencil[(2-metilfenil)metil]amina CAS No. 76122-58-2](/img/structure/B1270857.png)

Bencil[(2-metilfenil)metil]amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzyl compounds typically involves nucleophilic substitution reactions or palladium-catalyzed coupling reactions. For instance, the palladium-catalyzed benzylic addition of 2-methyl azaarenes to N-sulfonyl aldimines via C-H bond activation represents a sophisticated methodology for synthesizing such compounds, including derivatives similar to “Benzyl[(2-methylphenyl)methyl]amine” (Qian et al., 2010). This reaction facilitates the formation of heterocycle-containing amines, highlighting the versatility and efficiency of palladium catalysis in constructing complex amine derivatives.

Molecular Structure Analysis

The molecular structure of benzyl amine derivatives is crucial for their chemical reactivity and physical properties. Crystal and molecular structure analyses, such as those performed on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, provide insights into the conformational preferences and intermolecular interactions of these compounds. Such studies confirm computationally predicted restricted rotation around certain bonds and elucidate the impact of molecular structure on the compound's reactivity and function (Odell et al., 2007).

Aplicaciones Científicas De Investigación

Síntesis de Aminas Ciclo-Terciarias N-Bencílicas

La Bencil[(2-metilfenil)metil]amina se utiliza en la síntesis de aminas ciclo-terciarias N-bencílicas, que son componentes fundamentales en productos naturales y farmacéuticos. Un estudio demostró el uso de la reductasa de imina de Mesorhizobium para mejorar la síntesis de estas aminas, ofreciendo un enfoque ecológico en comparación con los métodos tradicionales. Este avance en la ingeniería enzimática mejora significativamente las tasas de conversión y la selectividad, lo cual es crucial para la síntesis de fármacos .

Química Farmacéutica

En química farmacéutica, el compuesto sirve como precursor para el desarrollo de varios ingredientes farmacéuticos activos. Sus derivados, particularmente cuando se transforman en aminas ciclo-terciarias N-bencílicas, se utilizan en la creación de medicamentos como donepezilo y trimetazidina. Estos fármacos tienen aplicaciones terapéuticas significativas, incluyendo el tratamiento de la enfermedad de Alzheimer y la angina de pecho .

Ingeniería Enzimática

La this compound se utiliza en la investigación de ingeniería enzimática. Al modificar enzimas como la reductasa de imina, los investigadores pueden mejorar la eficiencia de los procesos biocatalíticos. Esto tiene implicaciones para la producción de productos farmacéuticos y químicos finos, haciendo que los procesos sean más respetuosos con el medio ambiente y rentables .

Química Heterocíclica

Por último, juega un papel en la química heterocíclica, donde se puede utilizar para sintetizar derivados de benzotiazol. Estos derivados tienen una amplia gama de aplicaciones biológicas e industriales, incluyendo el uso como sustratos de tinción con pigmento fluorescente, detección bacteriana y como agentes terapéuticos potenciales .

Safety and Hazards

Benzyl[(2-methylphenyl)methyl]amine is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding release to the environment and wearing protective gear .

Mecanismo De Acción

Target of Action

Benzyl[(2-methylphenyl)methyl]amine is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they can participate in N-alkylation reactions with alcohols, a process catalyzed by metal complexes . This reaction is part of the borrowing hydrogen methodology, which is an atom-economic and highly efficient process .

Biochemical Pathways

Benzylic amines are known to be involved in various chemical reactions, such as decarboxylative transamination, which produces a variety of arylmethylamines . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of Benzyl[(2-methylphenyl)methyl]amine. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact the compound’s reactivity and effectiveness .

Análisis Bioquímico

Biochemical Properties

Benzyl[(2-methylphenyl)methyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of amines. The interaction between Benzyl[(2-methylphenyl)methyl]amine and MAO-B results in the formation of benzaldehyde . This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of the compound.

Molecular Mechanism

The molecular mechanism of Benzyl[(2-methylphenyl)methyl]amine involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, its interaction with MAO-B leads to enzyme inhibition, resulting in the accumulation of benzaldehyde . Additionally, Benzyl[(2-methylphenyl)methyl]amine can influence gene expression by modulating transcription factors and other regulatory proteins.

Metabolic Pathways

Benzyl[(2-methylphenyl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes such as MAO-B, leading to the formation of benzaldehyde . This interaction is a key step in the compound’s metabolic pathway, influencing the levels of metabolites and the overall metabolic flux. Additionally, Benzyl[(2-methylphenyl)methyl]amine can affect the activity of other enzymes and cofactors, further modulating metabolic processes.

Propiedades

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBDXBZYSGBRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373453 | |

| Record name | benzyl[(2-methylphenyl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76122-58-2 | |

| Record name | 2-Methyl-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76122-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl[(2-methylphenyl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76122-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.